molecular formula C21H30FN3O3S B5631871 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-(2-fluorophenoxy)piperidine

1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-(2-fluorophenoxy)piperidine

Cat. No.: B5631871
M. Wt: 423.5 g/mol
InChI Key: VQTCATBVTQJOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-(2-fluorophenoxy)piperidine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a fluorophenoxy group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-(2-fluorophenoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30FN3O3S/c1-3-5-12-25-17(15-23-21(25)29(26,27)4-2)16-24-13-10-18(11-14-24)28-20-9-7-6-8-19(20)22/h6-9,15,18H,3-5,10-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTCATBVTQJOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CC)CN2CCC(CC2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-(2-fluorophenoxy)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the butyl and ethylsulfonyl groups. The piperidine ring is then synthesized and coupled with the fluorophenoxy group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-(2-fluorophenoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-(2-fluorophenoxy)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-(2-fluorophenoxy)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

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